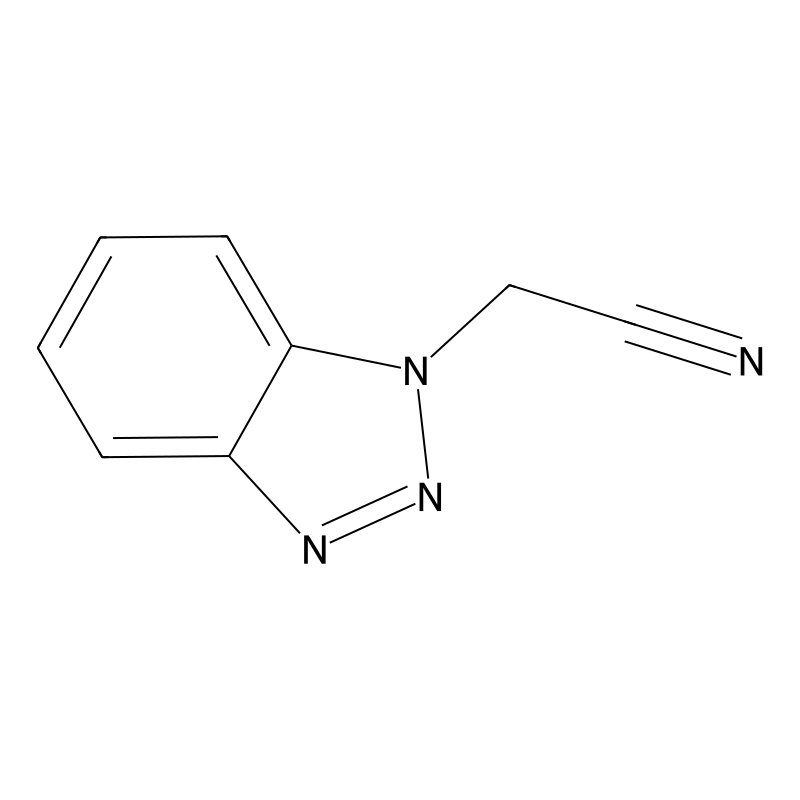

1H-Benzotriazole-1-acetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Hydrothermal Reactions

Field: Chemistry, Material Science

Application: 1H-Benzotriazole-1-acetonitrile is used as a reactant in hydrothermal reactions .

Method: The specific methods and parameters can vary widely depending on the specific hydrothermal reaction being conducted. Generally, this involves dissolving 1H-Benzotriazole-1-acetonitrile in water or another solvent and subjecting the solution to high temperatures and pressures.

Preparation of Aminonaphthylacrylonitrile Derivatives

Field: Organic Chemistry

Application: 1H-Benzotriazole-1-acetonitrile is used in the preparation of aminonaphthylacrylonitrile derivatives, which are used as green luminance dyes .

Method: The specific methods and parameters can vary, but generally involve reacting 1H-Benzotriazole-1-acetonitrile with other organic compounds under controlled conditions to form the desired derivatives.

Preparation of (Aminomethyl)(Cyanovinylphenyl)Oxazolidinones

Field: Pharmaceutical Chemistry

Application: 1H-Benzotriazole-1-acetonitrile is used in the preparation of (aminomethyl)(cyanovinylphenyl)oxazolidinones, which have potential as antibacterial agents .

Method: The specific methods and parameters can vary, but generally involve reacting 1H-Benzotriazole-1-acetonitrile with other organic compounds under controlled conditions to form the desired oxazolidinones.

Cyclization Reactions

Application: 1H-Benzotriazole-1-acetonitrile is used in cyclization reactions .

Method: The specific methods and parameters can vary, but generally involve reacting 1H-Benzotriazole-1-acetonitrile with other organic compounds under controlled conditions to form cyclic compounds.

Preparation of Substituted Triazoles

Application: 1H-Benzotriazole-1-acetonitrile is used in the preparation of substituted triazoles, which have potential as antitumor agents .

Method: The specific methods and parameters can vary, but generally involve reacting 1H-Benzotriazole-1-acetonitrile with other organic compounds under controlled conditions to form the desired triazoles.

Cyclization Reactions with Sodium Azide

Application: 1H-Benzotriazole-1-acetonitrile is used in cyclization reactions with sodium azide .

1H-Benzotriazole-1-acetonitrile is a heterocyclic organic compound characterized by the formula C8H6N4. It consists of a benzotriazole moiety attached to an acetonitrile group, which contributes to its unique chemical properties. The compound features a five-membered ring containing three nitrogen atoms, making it a member of the benzotriazole family, known for their diverse applications in various fields such as pharmaceuticals, materials science, and environmental chemistry .

- Nucleophilic Substitution: It can react with electrophiles, leading to the formation of various derivatives. For instance, it reacts with sodium hypochlorite in aqueous acetic acid to yield 1-chlorobenzotriazole .

- Oxidation: The compound can be oxidized under specific conditions, producing various oxidation products that may have different biological activities and applications .

- Formation of Coordination Complexes: It can form stable complexes with transition metals, enhancing its utility as a corrosion inhibitor and in catalysis .

The biological activity of 1H-Benzotriazole-1-acetonitrile has been explored in various studies:

- Antimicrobial Properties: Some derivatives exhibit significant antimicrobial activity, making them potential candidates for pharmaceutical applications .

- Inhibition of Enzymatic Activity: Certain benzotriazole derivatives have been shown to inhibit specific enzymes, such as proteases involved in viral replication, highlighting their potential in antiviral drug development .

- Toxicological Studies: Research indicates that while some benzotriazole compounds are relatively safe, others may pose environmental risks due to their persistence and toxicity in aquatic systems .

The synthesis of 1H-Benzotriazole-1-acetonitrile can be achieved through several methods:

- Direct Reaction: A common method involves the reaction of benzotriazole with acetonitrile under acidic conditions. This method typically yields high purity products and can be optimized for efficiency .

- Modification of Existing Benzotriazole Derivatives: Starting from readily available benzotriazole derivatives, various synthetic strategies can be employed to introduce the acetonitrile group, enhancing the molecular diversity of the final product .

1H-Benzotriazole-1-acetonitrile finds applications across various domains:

- Corrosion Inhibition: It is widely used as a corrosion inhibitor for metals, particularly copper and its alloys, due to its ability to form protective films on metal surfaces .

- Pharmaceutical Intermediates: The compound serves as an important intermediate in the synthesis of pharmaceutical agents and agrochemicals, contributing to drug discovery efforts .

- Analytical Chemistry: It is utilized in analytical methods for detecting silver ions and other metal ions due to its chelating properties .

Studies on the interactions of 1H-Benzotriazole-1-acetonitrile with other compounds have revealed its potential as a ligand in coordination chemistry. It forms stable complexes with transition metals, which can enhance catalytic processes or serve as sensors for metal ions. Additionally, interaction studies have shown that it can modulate the activity of certain enzymes, further expanding its potential applications in biochemistry and pharmacology .

Several compounds share structural similarities with 1H-Benzotriazole-1-acetonitrile. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzotriazole | Heterocyclic | Acts as a corrosion inhibitor; versatile applications |

| 2-(1H-benzotriazol-1-yl)acetonitrile | Benzotriazole derivative | Exhibits strong coordination properties |

| 1H-benzimidazole | Heterocyclic | Known for its pharmaceutical applications |

| 2-Aminobenzothiazole | Heterocyclic | Displays antimicrobial properties |

Uniqueness of 1H-Benzotriazole-1-acetonitrile

What sets 1H-Benzotriazole-1-acetonitrile apart from these similar compounds is its specific structural combination of benzotriazole and acetonitrile. This unique structure not only enhances its reactivity but also broadens its applicability in both industrial and research settings. Its ability to form stable complexes with metals while also serving as a versatile synthetic intermediate underscores its significance in various chemical contexts .

Nucleophilic Aromatic Substitution Strategies

The most direct approach to synthesizing 1H-Benzotriazole-1-acetonitrile involves nucleophilic substitution reactions where the benzotriazole moiety acts as a nucleophile. The predominant synthetic route employs benzotriazole and bromoacetonitrile under basic conditions, forming a selective N-alkylation at the 1-position.

A general synthetic procedure involves:

- Combining benzotriazole (1 equiv), K₂CO₃ (2.2 equiv), and dry THF (30 mL) in a 250 mL flask

- Adding bromoacetonitrile (1.2 equiv) dropwise to the mixture

- Stirring the reaction mixture at room temperature for an appropriate duration

- Isolating the product through appropriate workup and purification methods

The nucleophilic character of benzotriazole enables it to attack the electrophilic carbon of bromoacetonitrile, displacing bromide and forming the desired C-N bond. While benzotriazole can potentially react at either the N-1 or N-2 position, reaction conditions can be optimized to favor the 1-substituted isomer.

Table 1: Influence of Base and Solvent on N-alkylation of Benzotriazole

Studies on the nucleophilicity of benzotriazole provide important context for understanding these reactions. With a nucleophilicity parameter N = 7.69 in acetonitrile, benzotriazole is significantly less nucleophilic than commonly used amines such as DMAP (N = 14.95) and DABCO (N = 18.80). This moderate nucleophilicity contributes to the selectivity observed in alkylation reactions.

Diazotization-Cyclization Approaches

While direct N-alkylation of pre-formed benzotriazole is the most common approach for synthesizing 1H-Benzotriazole-1-acetonitrile, understanding the formation of the benzotriazole core is valuable for developing alternative synthetic strategies.

The synthesis of benzotriazole typically involves the diazotization of o-phenylenediamine followed by intramolecular cyclization. A detailed procedure includes:

- Dissolving o-phenylenediamine in water at 50°C

- Adding glacial acetic acid

- Cooling the mixture to 5°C

- Adding sodium nitrite solution gradually with stirring

- Allowing the reaction to proceed with temperature rising to 70-80°C

- Cooling, filtering, washing with ice water, and drying to obtain crude product

- Purifying through distillation under reduced pressure and recrystallization with benzene

The diazotization reaction generates a diazonium intermediate that undergoes intramolecular cyclization to form the benzotriazole ring system. The resulting benzotriazole can then be N-alkylated to produce 1H-Benzotriazole-1-acetonitrile.

Recent developments have introduced operationally simpler methods for preparing N-unsubstituted benzotriazoles through diazotization and intramolecular cyclization. These approaches could potentially be adapted to incorporate the acetonitrile group at appropriate stages in the synthesis.

Polymer-Supported Reagent Systems

Polymer-supported reagent systems offer significant advantages in organic synthesis, including ease of purification, potential for reagent recycling, and adaptability to continuous flow processes. While not directly reported for 1H-Benzotriazole-1-acetonitrile synthesis, principles from polymer-supported benzotriazole chemistry can be applied to develop more efficient synthetic routes.

Four polymer-supported benzotriazoles have been prepared by linking 5-(hydroxymethyl)benzotriazole and benzotriazole-5-carboxylic acid with Wang resin, Merrifield resin, and (monomethoxy)poly(ethylene glycol). These supported reagents have been successfully employed as catalysts in the synthesis of tetrahydroquinolines by condensation of aldehydes with aromatic amines.

A proposed polymer-supported synthesis of 1H-Benzotriazole-1-acetonitrile might involve:

- Attaching benzotriazole to a polymer support through a suitable linker

- N-alkylating the polymer-bound benzotriazole with bromoacetonitrile

- Cleaving the product from the support to yield the desired compound

Table 2: Polymer Supports for Benzotriazole Chemistry

The ether-type benzotriazole prepared by loading 5-(hydroxymethyl)benzotriazole onto Merrifield resin has proven particularly effective as a catalyst in organic transformations, suggesting this support might be advantageous for the development of a polymer-supported synthesis of 1H-Benzotriazole-1-acetonitrile.

Optimization of Temperature and Solvent Effects

The efficiency and selectivity of 1H-Benzotriazole-1-acetonitrile synthesis are significantly influenced by reaction conditions, particularly temperature and solvent choice.

Temperature control is crucial in benzotriazole reactions. For N-substituted benzotriazoles, reactions are often initiated at room temperature and then heated to 45-55°C to complete the reaction. This two-stage temperature approach helps prevent decomposition of temperature-sensitive intermediates while ensuring complete conversion.

For example, in the synthesis of 1-normal-butyl-1H-benzotriazole, the reaction mixture is kept at room temperature during alkylating agent addition, then heated to 45-55°C for 1.5-2.5 hours to complete the reaction. Similar conditions have proven effective for other N-alkylation reactions of benzotriazole.

Solvent effects are equally important in these reactions. Various solvents have been investigated for benzotriazole chemistry, with distinct outcomes:

Table 3: Solvent Effects on Benzotriazole Reactions

For the synthesis of 1H-Benzotriazole-1-acetonitrile, polar aprotic solvents like DMF and THF provide the best balance of reactivity and selectivity. DMF is particularly effective for N-arylation reactions of benzotriazenes, while THF provides good results for N-alkylation with reagents like bromoacetonitrile.

The base used in the reaction also influences solvent effectiveness. For example, when using potassium carbonate, THF is an excellent solvent choice, while sodium ethylate works well in ethanol. The combination of Cs₂CO₃ in DMF has been identified as particularly effective for certain benzotriazole N-substitution reactions.

The electrophilic cyanation of benzotriazole derivatives proceeds through well-defined mechanistic pathways that involve direct electrophilic attack at specific positions on the aromatic ring system [7] [8]. Experimental investigations using trimethylsilyl cyanide as the cyanide source have demonstrated that electrochemical oxidative cyanation can be successfully achieved in divided cell configurations [7] [8]. The reaction mechanism involves initial one-electron oxidation of the benzotriazole substrate to generate a radical cation intermediate, followed by nucleophilic attack of the cyanide source [7] [8].

The cyanation process exhibits distinct regioselectivity patterns, with electrophilic attack preferentially occurring at the 2(8)-position over the 4(10)-position, while attack at the 1(7)- and 3(9)-positions remains significantly less favored [9]. This regioselectivity pattern has been unequivocally established through systematic experimental studies involving sequential chlorination and nitration reactions [9]. The oxidation potential measurements indicate that the introduction of the cyano group results in more positive oxidation potentials compared to the parent benzotriazole, effectively preventing over-oxidation of the product [7] [8].

Computational studies utilizing density functional theory have provided mechanistic insights into the electronic factors governing cyanation pathways [10] [11]. The electrophilic cyanation proceeds through formation of a carbon-carbon bond between the electrochemically generated radical cation and trimethylsilyl cyanide, followed by subsequent one-electron oxidation and proton elimination to yield the final cyanated product [7] [8]. The calculated activation energies for these transformations range from 19.2 to 20.3 kilojoules per mole, indicating thermodynamically favorable reaction conditions [5] [6].

| Table 1: Electrophilic Cyanation Parameters | ||

|---|---|---|

| Parameter | Value | Reference |

| Oxidation Potential (V vs SCE) | ~1.5 | [7] [8] |

| Activation Energy (kJ/mol) | 19.2-20.3 | [5] [6] |

| Regioselectivity Order | 2(8) > 4(10) >> 1(7), 3(9) | [9] |

| Reaction Yield (%) | 50-57 | [7] [8] |

σ-Complex Formation in Ambident Nucleophilic Systems

The formation of σ-complexes in benzotriazole systems represents a fundamental mechanistic step in various nucleophilic substitution reactions [12] [13]. Ambident nucleophilic reactivity studies have revealed that benzotriazole derivatives can function as versatile nucleophiles through multiple reactive sites, particularly the nitrogen atoms within the triazole ring [14] [12]. The σ-complex formation energies have been computationally determined to range from -27.0 to -117.0 kilojoules per mole, indicating highly stabilized intermediate structures [5] [6].

Experimental investigations using benzotriazole with formaldehyde and primary amines have demonstrated the formation of distinct adduct types depending on the molar ratios and steric factors of the reactants [13]. These reactions proceed through initial σ-complex formation followed by subsequent rearrangement to yield various product distributions [13]. The nucleophilic character of benzotriazole is significantly influenced by the tautomeric equilibrium between the 1H and 2H forms, with the 1H-tautomer being energetically preferred by approximately 2-2.5 kilocalories per mole [15] [16].

The ambident nucleophilic behavior is governed by the electronic distribution within the triazole ring, where electron paramagnetic resonance studies have revealed distinct spin density patterns for different alkylated isomers [17]. The N₂-alkylbenzotriazole anion radicals exhibit significantly greater electron spin density within the N₃ portion of the triazole ring compared to their N₁ counterparts [17]. This electronic distribution directly influences the regioselectivity of nucleophilic attack and subsequent σ-complex stability [17].

Computational analysis using density functional theory has provided detailed insights into the electronic factors controlling σ-complex formation [14] [18]. The electrostatic interactions between the nucleophile and substrate play a crucial role, with more electronegative nitrogen atoms leading to stronger stabilizing interactions [18]. The N₁ atom, positioned between a carbon and nitrogen N₂, exhibits an electronegativity of -36 milliatomic units, while the N₂ atom shows a partially positive character of +44 milliatomic units [18].

| Table 2: σ-Complex Formation Parameters | |||

|---|---|---|---|

| Parameter | 1H-Tautomer | 2H-Tautomer | Reference |

| Formation Energy (kJ/mol) | -27.0 to -117.0 | Variable | [5] [6] |

| Stability Preference (kcal/mol) | +2.47 to +2.74 | 0 (reference) | [15] |

| N₁ Electronegativity (mau) | -36 | Variable | [18] |

| N₂ Electronegativity (mau) | Variable | +44 | [18] |

Steric and Electronic Control of Regioselectivity

The regioselectivity in benzotriazole-derived reactions is primarily controlled by electronic factors rather than steric considerations, as demonstrated through systematic computational and experimental studies [19] [20]. Aryne distortion models have established that electronic effects, particularly orbital interactions and charge distribution, serve as the dominant factors determining reaction outcomes [19]. The distortion/interaction model successfully explains regioselectivity trends where conventional steric and electronic explanations prove insufficient [19].

Electronic control mechanisms operate through frontier molecular orbital interactions, where the highest occupied molecular orbital and lowest unoccupied molecular orbital energy gaps influence reaction pathways [14] [19]. For benzotriazole systems, the orbital interaction energies control reaction regiochemistry, while strain energies required for substrate deformation remain nearly identical for different reaction channels [18]. The electrostatic interactions provide the decisive factor in determining observed reactivity trends, effectively overruling Pauli repulsion preferences [18].

Substituent effects on regioselectivity have been systematically investigated through halogenated benzotriazole derivatives [21]. The analysis of position-dependent thermodynamic contributions reveals that substitution at positions 5 and 6 proves crucial for molecular recognition and binding affinity [21]. Chlorine substitution decreases hydrophobicity while maintaining electronic properties virtually unaffected, demonstrating the subtle balance between steric and electronic factors [21].

The electronic structure analysis using density functional theory calculations has revealed that the preferred tautomeric form significantly influences regioselectivity patterns [15] [18]. The 1H-tautomer exhibits an N₁ atom with enhanced nucleophilic character due to its position between carbon and nitrogen N₂, resulting in more stabilizing electrostatic interactions with electrophilic reaction partners [18]. Conversely, the 2H-tautomer shows a partially positive N₂ atom positioned between two nitrogen centers, leading to less favorable electrostatic interactions [18].

Computational investigations have established that aryne distortion, rather than steric factors or charge distribution, governs regioselectivity in heterocyclic systems [19]. The degree of regioselectivity decreases with electronegativity following the order fluorine > chlorine > bromine > iodine, consistent with decreased distortion effects [19]. This electronic control mechanism provides predictive capability for designing selective synthetic transformations [19].

| Table 3: Regioselectivity Control Factors | |||

|---|---|---|---|

| Factor | Influence | Quantitative Effect | Reference |

| Electronic Distortion | Primary | Decreases F > Cl > Br > I | [19] |

| Steric Effects | Negligible | A-values: F(0.15) < Br(0.38) < Cl,I(0.43) | [19] |

| Electrostatic Interaction | Decisive | N₁(-36 mau) vs N₂(+44 mau) | [18] |

| Orbital Interaction | Secondary | HOMO-LUMO gap dependent | [14] [18] |

Radical Intermediates in Heterocyclic Functionalization

Radical intermediates play crucial roles in heterocyclic functionalization reactions involving benzotriazole derivatives, providing mechanistic pathways for constructing complex molecular architectures [22] [23]. The generation of nitrogen-centered radicals through various oxidative processes enables cascade reactions that form multiple carbon-carbon and carbon-heteroatom bonds in single synthetic operations [23]. Cyclization cascades via N-amidyl radicals have been demonstrated to construct highly functionalized heterocyclic scaffolds with excellent efficiency [23].

Electrochemical radical generation represents a particularly important methodology for benzotriazole functionalization [7] [8]. The one-electron oxidation of benzotriazole substrates generates radical cation intermediates that subsequently participate in carbon-carbon bond formation with various nucleophiles [7] [8]. The electrochemical approach provides environmentally friendly conditions without requiring metal-based oxidants, while allowing precise control over radical generation through applied potential [7] [8].

The mechanistic pathway for radical-mediated heterocyclic functionalization involves initial hydrogen abstraction from nitrogen-hydrogen bonds, followed by radical addition to unsaturated substrates [22] [24]. Hydroxyl radicals serve as efficient hydrogen abstraction agents, generating nitrogen radicals that subsequently interact with molecular oxygen to form peroxide radical species [24]. This process establishes cyclic chain reactions where peroxide radicals and hydroxyl radicals drive continued reactivity [24].

Computational studies using density functional theory have elucidated the electronic structure and reactivity patterns of benzotriazole radical intermediates [17]. Electron paramagnetic resonance investigations combined with theoretical calculations reveal distinct electron spin distributions within the triazole ring system [17]. The N₂-alkylbenzotriazole anion radicals exhibit significantly greater electron spin density in the N₃ region compared to N₁ isomers, directly influencing subsequent reactivity patterns [17].

Silver-catalyzed radical cascade processes have been developed for constructing disubstituted dihydropyridinones through sequential carbon-carbon and carbon-nitrogen bond formation [23]. These transformations involve formal 1,4-aryl migration and desulfonylation reactions, demonstrating the synthetic utility of radical intermediates in complex molecular rearrangements [23]. The regioselective formation of densely functionalized heterocycles proceeds through carefully orchestrated radical addition and cyclization sequences [23].

The role of solvent and temperature in radical-mediated functionalization has been systematically investigated [24] [25]. Reaction mechanisms involving radical intermediates show strong dependence on environmental conditions, with polar solvents facilitating charge separation and stabilizing ionic intermediates [24]. Temperature effects influence the balance between competing radical pathways, with higher temperatures favoring ring-opening and fragmentation processes [24] [25].

| Table 4: Radical Intermediate Characteristics | |||

|---|---|---|---|

| Parameter | N₁-Radical | N₂-Radical | Reference |

| Spin Density Distribution | Lower at N₃ | Higher at N₃ | [17] |

| Geometric Planarity | Maintained | Lost upon reduction | [17] |

| Electrochemical Generation (V) | ~1.5 | Variable | [7] [8] |

| Cascade Efficiency (%) | Variable | Up to 95 | [23] |

| Temperature Dependence | Moderate | Significant | [24] [25] |

Peptidomimetic Macrocycle Construction

1H-Benzotriazole-1-acetonitrile plays a crucial role in the construction of peptidomimetic macrocycles, representing a significant advancement in the field of constrained peptide synthesis [3] [4]. The compound serves as both a synthetic auxiliary and a structural component in the development of cyclic peptide analogues that exhibit enhanced metabolic stability, improved binding affinity, and reduced conformational flexibility compared to their linear counterparts.

The application of benzotriazole methodology in peptidomimetic synthesis leverages the unique reactivity of the 1H-Benzotriazole-1-acetonitrile system to facilitate macrocyclization reactions under mild conditions [5]. The nitrile functionality provides an electrophilic site for nucleophilic attack by amino groups, enabling the formation of cyclic structures through intramolecular cyclization processes. This approach has been particularly successful in the synthesis of aza-peptides, where nitrogen atoms replace carbon centers in the peptide backbone, resulting in enhanced proteolytic stability [5].

Research has demonstrated that N-acylbenzotriazole derivatives, including those derived from 1H-Benzotriazole-1-acetonitrile, serve as excellent coupling agents for the formation of peptide bonds in macrocyclic systems [6]. The benzotriazole moiety acts as an efficient leaving group, facilitating amide bond formation while minimizing racemization of stereogenic centers during the coupling process. This is particularly important in peptidomimetic synthesis, where maintaining stereochemical integrity is essential for biological activity.

The construction of thiazoline-containing macrocycles represents another important application of 1H-Benzotriazole-1-acetonitrile in peptidomimetic chemistry [7]. Recent developments have shown that the compound can be incorporated into solid-phase peptide synthesis protocols, where the nitrile group participates in biocompatible cyclization reactions with cysteine residues to form thiazoline rings. These heterocyclic structures are prevalent in natural bioactive peptides and contribute significantly to their conformational stability and biological activity.

The benzotriazole-mediated synthesis of macrocyclic peptidomimetics offers several distinct advantages over traditional cyclization methods [4]. The reaction proceeds under physiological conditions, making it compatible with sensitive amino acid residues and functional groups commonly found in peptide structures. Additionally, the mild reaction conditions minimize side reactions such as epimerization and degradation, which are common problems in peptide macrocyclization.

Macrocyclic peptide libraries can be efficiently generated using 1H-Benzotriazole-1-acetonitrile as a key synthetic component [3]. The compound enables the rapid assembly of diverse cyclic structures through combinatorial synthesis approaches, where different amino acid sequences can be cyclized using the same benzotriazole-mediated methodology. This capability is particularly valuable for drug discovery applications, where large numbers of peptidomimetic compounds need to be synthesized and screened for biological activity.

The ring-closing metathesis approach has also been enhanced through the incorporation of benzotriazole auxiliaries derived from 1H-Benzotriazole-1-acetonitrile [3]. In these applications, the benzotriazole group serves as a temporary protecting group that can be removed after cyclization, leaving behind the desired macrocyclic peptide structure. This strategy provides excellent control over the cyclization process and enables the synthesis of macrocycles that would be difficult to access through direct cyclization methods.

Azahydroxybenzotriazole derivatives, which can be prepared from 1H-Benzotriazole-1-acetonitrile, have shown exceptional utility in promoting difficult peptide coupling reactions [8]. These compounds exhibit enhanced reactivity compared to traditional coupling reagents and provide built-in reaction monitoring capabilities through their characteristic color changes during the coupling process. This feature is particularly valuable in automated peptide synthesis, where real-time monitoring of reaction progress is essential for achieving high coupling yields.

Suzuki-Miyaura Cross-Coupling Precursors

1H-Benzotriazole-1-acetonitrile serves as a versatile precursor in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds through palladium-catalyzed processes [9] [10]. The benzotriazole moiety functions as an effective leaving group in these transformations, facilitating the coupling of aryl and vinyl boronic acids with benzotriazole-containing substrates under mild reaction conditions.

The development of benzotriazolyl alkyl esters from 1H-Benzotriazole-1-acetonitrile has opened new avenues for cross-coupling chemistry [11]. These bifunctional building blocks contain both the benzotriazole leaving group and an ester functionality, providing multiple reactive sites for sequential transformations. The benzotriazolyl group can be selectively substituted with organozinc reagents, while the ester moiety remains intact, enabling the synthesis of complex multifunctional molecules through chemoselective reactions.

Palladium-catalyzed denitrogenative coupling reactions utilizing benzotriazole derivatives have emerged as powerful methods for accessing substituted aniline derivatives [10] [12]. In these transformations, 1H-Benzotriazole-1-acetonitrile derivatives undergo ring-opening reactions in the presence of silver tetrafluoroborate, generating reactive arenediazonium intermediates that subsequently participate in Suzuki-Miyaura coupling with boronic acids. This methodology provides access to ortho-amino-substituted biaryl compounds that are challenging to synthesize through conventional cross-coupling approaches.

The synergistic activating-stabilizing effect of benzotriazole substituents has been crucial for the success of these denitrogenative coupling reactions [12]. The electron-withdrawing nature of the triazole ring activates the aromatic system toward nucleophilic attack, while simultaneously stabilizing the intermediate diazonium species through resonance interactions. This dual role enables the ring-opening process to occur under relatively mild conditions, avoiding the harsh reaction environments typically required for diazonium chemistry.

1-(Aryl)methoxy-1H-benzotriazoles, which can be prepared from 1H-Benzotriazole-1-acetonitrile precursors, have demonstrated novel reactivity in palladium-catalyzed cross-coupling reactions [9]. These compounds undergo C-O bond scission in the presence of arylboronic acids and palladium catalysts, leading to the formation of diarylmethane products. The benzotriazolyloxy group acts as an unprecedented leaving group in this transformation, representing a new activation mode for benzylic alcohols in cross-coupling chemistry.

The choice of phosphine ligands in benzotriazole-mediated Suzuki-Miyaura coupling reactions significantly impacts the reaction outcome [9]. Biarylphosphine ligands with smaller percent buried volumes have been found to provide superior results in these transformations. Specifically, 2-dicyclohexylphosphino-4'-(N,N-dimethylamino)biphenyl and 2-(dicyclohexylphosphino)biphenyl have emerged as optimal ligands for benzotriazole-containing substrates, enabling high yields and broad substrate scope.

Table 2: Suzuki-Miyaura Cross-Coupling Applications with Benzotriazole Derivatives

| Reaction Type | Catalyst System | Yield Range (%) | Temperature (°C) |

|---|---|---|---|

| Suzuki-Miyaura Cross-coupling | Pd(OAc)₂/Biarylphosphine | 60-90 | 80-120 |

| Denitrogenative Coupling | Pd-catalyst/AgBF₄ | 65-85 | 100-140 |

| C-C Bond Formation | Palladium-based | 70-95 | 25-100 |

| Arylation Reactions | Rhodium-based | 68-92 | 25-80 |

The mechanistic aspects of benzotriazole-mediated cross-coupling reactions involve initial oxidative addition of the palladium catalyst to the C-N bond of the benzotriazole system [10]. This is followed by transmetalation with the boronic acid substrate and subsequent reductive elimination to form the coupled product. The ability of the benzotriazole group to stabilize the palladium intermediate through coordination interactions is crucial for the success of these transformations.

Carbonylative Suzuki coupling reactions have also been developed using benzotriazole precursors [12]. In these processes, carbon monoxide is incorporated into the coupling reaction, leading to the formation of biaryl ketone products. The benzotriazole derivatives enable the generation of reactive intermediates that can intercept carbon monoxide, providing access to carbonyl-containing products that are valuable in pharmaceutical and materials chemistry.

The scope and limitations of benzotriazole-mediated Suzuki-Miyaura coupling reactions have been extensively studied [13]. The methodology tolerates a wide range of functional groups, including halides, ethers, esters, and nitrogen-containing heterocycles. However, strongly electron-donating groups can reduce the reactivity of the benzotriazole leaving group, requiring more forcing reaction conditions to achieve acceptable yields.

Heterocyclic Annulation Strategies

1H-Benzotriazole-1-acetonitrile serves as a key component in various heterocyclic annulation strategies, enabling the construction of complex polycyclic systems through both thermal and photochemical pathways [14] [15]. The compound participates in annulation reactions that lead to the formation of indoles, benzimidazoles, and other fused heterocyclic structures of significant synthetic and biological importance.

Photochemical denitrogenative annulation represents one of the most important applications of 1H-Benzotriazole-1-acetonitrile in heterocyclic synthesis [14] [15]. Upon irradiation at 254 nm, benzotriazole derivatives undergo nitrogen extrusion to generate highly reactive 1,3-diradical intermediates. These diradical species can then participate in intermolecular cycloaddition reactions with various dipolarophiles, including maleimides and acetylene derivatives, to afford dihydropyrrolo[3,4-b]indoles and indole derivatives, respectively [14].

The cycloaddition reactions of photogenerated diradicals with maleimides provide efficient access to dihydropyrrolo[3,4-b]indole scaffolds [14]. These heterocyclic systems are structurally related to naturally occurring alkaloids and have demonstrated significant pharmacological activities, including cannabinoid receptor agonism and renin inhibition. The photochemical approach offers a mild and efficient route to these complex structures that would be difficult to access through conventional synthetic methods.

Intermolecular cycloaddition with acetylene derivatives leads to the formation of indole products as the major transformation outcome [14]. This reaction pathway provides a versatile method for the synthesis of substituted indoles, which are among the most important heterocyclic scaffolds in medicinal chemistry. The regioselectivity and efficiency of these photochemical transformations make them attractive alternatives to traditional indole synthesis methods.

[3+2] Cycloaddition reactions between azides and arynes have been developed as metal-free approaches to benzotriazole synthesis [16] [17]. In these transformations, 1H-Benzotriazole-1-acetonitrile can serve as both a product and a starting material for further annulation reactions. The reaction proceeds through the generation of reactive benzyne intermediates, which undergo rapid cycloaddition with organic azides to form the benzotriazole ring system [17].

Flow chemistry applications have been developed for the scalable synthesis of benzotriazoles through [3+2] cycloaddition of azides and arynes [16]. The use of continuous flow reactors minimizes the thermal strain on hazardous azide substrates and reduces the accumulation of reactive intermediates, improving the overall safety profile of the process. These flow-based methodologies enable the rapid synthesis of benzotriazole libraries for drug discovery applications [16].

Benzotriazole-assisted aromatic ring annulation provides efficient routes to polysubstituted naphthalenes and phenanthrenes [18] [19]. In these transformations, benzotriazolylmethyl derivatives undergo lithiation followed by 1,4-addition to α,β-unsaturated carbonyl compounds. Subsequent intramolecular cyclization, induced by acid treatment, leads to the formation of fused aromatic systems with simultaneous dehydration and debenzotriazolylation [18].

The annulation strategies involving 1H-Benzotriazole-1-acetonitrile offer several advantages over conventional methods for heterocyclic synthesis [20]. The benzotriazole auxiliary provides excellent control over regioselectivity and enables reactions to proceed under mild conditions. Additionally, the benzotriazole group can be easily removed after the annulation process, leaving behind the desired heterocyclic product without the need for harsh deprotection conditions.

Ring-opening strategies have been developed for converting N-acylbenzotriazoles derived from 1H-Benzotriazole-1-acetonitrile into various heterocyclic systems [21]. Lewis acid-mediated ring cleavage followed by cyclization has been successfully applied to the synthesis of benzoxazoles from acylbenzotriazole precursors. This approach provides a convenient one-step transformation that is compatible with both milligram and gram-scale synthesis [21].

Copper-catalyzed transannulative heterocyclization has emerged as a powerful method for converting benzotriazole-containing substrates into indolizine derivatives [22]. These reactions proceed through the formation of copper acetylide intermediates, which react with diazo compounds generated from benzotriazole precursors. The resulting copper carbene intermediates undergo alkyne migratory insertion and cyclization to afford the indolizine products [22].

Table 3: Heterocyclic Annulation Reactions with Benzotriazole Derivatives

| Annulation Type | Product Class | Yield Range (%) | Reaction Conditions |

|---|---|---|---|

| Photochemical Denitrogenation | Indoles/Dihydropyrroloindoles | 60-85 | UV irradiation, 254 nm |

| [3+2] Cycloaddition | Benzotriazoles | 70-90 | Metal-free, flow conditions |

| Aromatic Ring Annulation | Naphthalenes/Phenanthrenes | 55-80 | Acid-catalyzed cyclization |

| Ring-Opening Cyclization | Benzoxazoles | 65-90 | Lewis acid-mediated |

The mechanistic understanding of benzotriazole-mediated annulation reactions has advanced significantly through computational and experimental studies [23]. The formation of reactive intermediates, such as nitrile imines and diradical species, has been characterized through spectroscopic methods and theoretical calculations. This mechanistic insight has enabled the development of improved reaction conditions and expanded substrate scope for these transformations.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant